Cas no 19068-59-8 (5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7-trione)
19068-59-8 structure
Product Name:5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7-trione
CAS-Nr.:19068-59-8
MF:C6H5N3O3
MW:167.122200727463
CID:1383910
PubChem ID:254618
Update Time:2025-04-20
5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7-trione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7-trione
- NCIOpen2_000839
- AC1Q6CVF
- NSC79078
- 5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione
- AC1L5QMG
- CTK4E0452
- 2,4-Dihydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one
- 2,4-Dihydro-5H-pyrrolo<
- 3,4-d>
- pyrimidin-7(6H)-on
- AR-1G6155
- 2,4-Dihydroxy-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one
- NCIOpen2_000839; AC1Q6CVF; NSC79078; 5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7(3h)-trione; AC1L5QMG; CTK4E0452; 2,4-Dihydroxy-5,6-dihydro-7H-pyrrolo(3,4-d)pyrimidin-7-one; 2,4-Dihydro-5H-pyrrolo< 3,4-d> pyrimidin-7(6H)-on; AR-1G6155; 2,4-Dihydroxy-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one;
- 19068-59-8
- 2,4-dihydroxy-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one
- 3JN2O0JV4H
- DTXSID50172564
- NSC 79078
- UNII-3JN2O0JV4H
- 7H-PYRROLO(3,4-D)PYRIMIDIN-7-ONE, 5,6-DIHYDRO-2,4-DIHYDROXY-
- 5,6-Dihydro-1H-pyrrolo(3,4-d)pyrimidine-2,4,7(3H)-trione
- 1H-PYRROLO(3,4-D)PYRIMIDINE-2,4,7(3H)-TRIONE, 5,6-DIHYDRO-
- NSC-79078
-
- Inchi: 1S/C6H5N3O3/c10-4-2-1-7-5(11)3(2)8-6(12)9-4/h1H2,(H,7,11)(H2,8,9,10,12)
- InChI-Schlüssel: YMLWGXUEWDHDTO-UHFFFAOYSA-N
- Lächelt: O=C1C2=C(C(NC(N2)=O)=O)CN1
Berechnete Eigenschaften
- Genaue Masse: 167.03315
- Monoisotopenmasse: 167.03309103g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 331
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topologische Polaroberfläche: 87.3Ų
Experimentelle Eigenschaften
- PSA: 87.3
- LogP: -1.36460
5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7-trione Verwandte Literatur
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
19068-59-8 (5,6-dihydro-1h-pyrrolo[3,4-d]pyrimidine-2,4,7-trione) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge